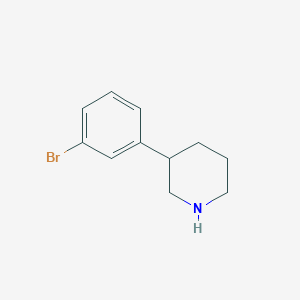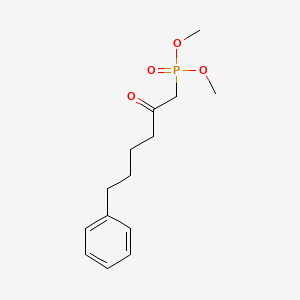
Dimethyl (2-oxo-6-phenylhexyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl (2-oxo-6-phenylhexyl)phosphonate is an organic phosphorus compound with the molecular formula C14H21O4P and a molecular weight of 284.287901 . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its phosphonate group, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (2-oxo-6-phenylhexyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of a phosphonate ester with an appropriate ketone under controlled conditions. For instance, the reaction of dimethyl phosphite with 2-oxo-6-phenylhexanone in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
化学反应分析
Types of Reactions
Dimethyl (2-oxo-6-phenylhexyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine oxides or other reduced forms.
Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides .
科学研究应用
Dimethyl (2-oxo-6-phenylhexyl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dimethyl (2-oxo-6-phenylhexyl)phosphonate involves its interaction with molecular targets and pathways. The phosphonate group can form strong bonds with various biological molecules, influencing their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
Similar Compounds
Dimethyl (2-oxo-6-phenylhexyl)phosphonate: Unique due to its specific structure and properties.
Dimethyl phosphite: A related compound with different reactivity and applications.
2-oxo-6-phenylhexanone: A precursor in the synthesis of this compound.
Uniqueness
This compound stands out due to its specific combination of a phosphonate group and a phenyl-substituted hexyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
61263-11-4 |
|---|---|
分子式 |
C14H21O4P |
分子量 |
284.29 g/mol |
IUPAC 名称 |
1-dimethoxyphosphoryl-6-phenylhexan-2-one |
InChI |
InChI=1S/C14H21O4P/c1-17-19(16,18-2)12-14(15)11-7-6-10-13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-12H2,1-2H3 |
InChI 键 |
JQDZQCCOQPARIE-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(CC(=O)CCCCC1=CC=CC=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



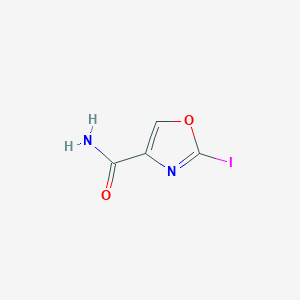
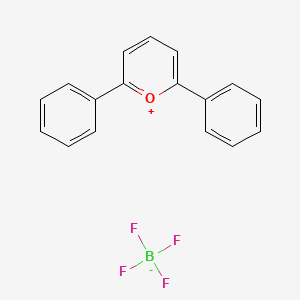
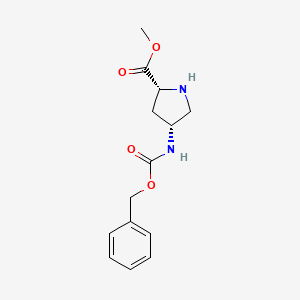
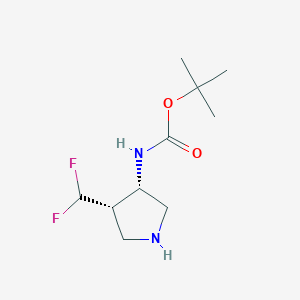
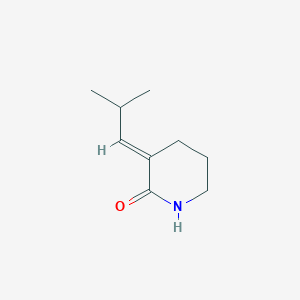
![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)

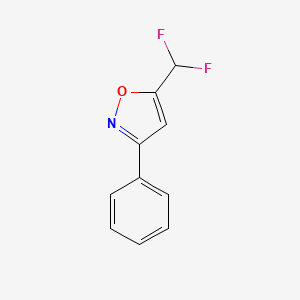
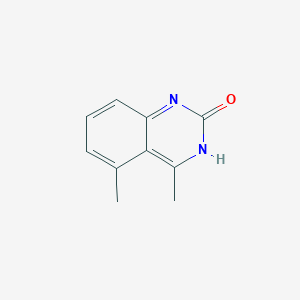
![4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
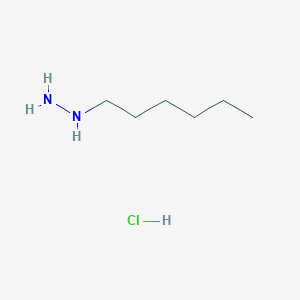
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
